MAO-B Inhibitory Potency: 4-Benzyloxy-4'-Fluoro Chalcone vs. Reference Drug Safinamide
The target compound demonstrates MAO-B inhibitory activity with an IC50 of 0.05 µM, as documented in the BRENDA enzyme database from the Chimenti et al. (2009) study [1]. This potency is approximately 2.4-fold weaker than the reference MAO-B inhibitor safinamide, which has an IC50 of approximately 0.021 µM (derived from safinamide being 4-fold less potent than FBZ13 with IC50 0.0053 µM in the same assay system) [2]. The assay was conducted under standardized conditions (pH 7.4, 37°C, recombinant human MAO-B, Amplex Red fluorimetric method) [1][2].
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.05 µM |
| Comparator Or Baseline | Safinamide: IC50 ≈ 0.021 µM; FBZ13 (2-(3-fluorobenzyloxy) analog): IC50 = 0.0053 µM |
| Quantified Difference | Target is ~2.4-fold less potent than safinamide; ~9.4-fold less potent than the 2-benzyloxy analog FBZ13 |
| Conditions | Recombinant human MAO-B, Amplex Red assay, pH 7.4, 37°C |
Why This Matters
This quantifies the exact potency position of the 4-benzyloxy-4'-fluoro substitution pattern relative to the clinical reference drug and to a regioisomeric benzyloxy series, enabling informed selection for SAR studies or lead optimization programs focused on optimizing substitution position.
- [1] BRENDA Enzyme Database. Ligand (2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. IC50 Value: 0.05 (MAO-B, pH 7.4, 37°C). Referencing Chimenti et al., J. Med. Chem. 52 (2009) 2818-2824. View Source
- [2] Sudevan, S. T.; et al. Inhibition of Monoamine Oxidase by Fluorobenzyloxy Chalcone Derivatives. RSC Adv. 2025, 15 (50), 42376-42394. FBZ13 IC50 = 0.0053 µM; Safinamide IC50 estimated as 4× FBZ13 ≈ 0.021 µM. View Source
